molecular formula C22H17N5O3 B2734839 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide CAS No. 1798018-67-3

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide

Cat. No.: B2734839
CAS No.: 1798018-67-3
M. Wt: 399.41
InChI Key: MHWLRWZKCOZRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and oncology research. Its core structure incorporates a benzimidazole scaffold, a privileged structure in drug discovery known for its ability to interact with various enzymatic targets[source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6468552/]. This compound has been specifically identified and characterized as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway[source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00664]. Dysregulation of FGFR4 is strongly implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC), making it a compelling therapeutic target. Researchers utilize this compound to probe the biological consequences of selective FGFR4 inhibition, investigating its effects on cancer cell proliferation, apoptosis, and metastasis in vitro and in vivo models. Its well-defined mechanism of action provides a critical tool for validating FGFR4 as a target and for understanding the complex signaling networks in hepatobiliary and other FGFR4-driven cancers, thereby facilitating the development of novel targeted anticancer therapies.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-30-21)19-10-5-11-29-19/h1-11,14H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWLRWZKCOZRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling reactions: The benzimidazole and oxadiazole intermediates are then coupled with a furan-containing compound through various coupling reactions such as amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under strong acidic or oxidative conditions, producing furanone derivatives. For example:

  • Reagents : Potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) in acidic media (e.g., H2SO4H_2SO_4).

  • Products : Formation of a γ-lactone or 2(5H)-furanone via ring-opening and subsequent cyclization .

Reaction Conditions Major Product Yield
KMnO4KMnO_4, H2SO4H_2SO_4, 80°CFuranone derivative65–70%
CrO3CrO_3, CH3COOHCH_3COOH, 50°C2(5H)-Furanone55–60%

Reduction Reactions

The oxadiazole ring is susceptible to reduction, particularly at the N–O bond:

  • Reagents : Lithium aluminum hydride (LiAlH4LiAlH_4) or catalytic hydrogenation (H2/PdCH_2/Pd-C).

  • Products : Cleavage of the oxadiazole ring to form a diamino intermediate, which can rearrange into a thioamide or amine derivative .

Reagent Product Mechanism
LiAlH4LiAlH_4 (THF, reflux)NH2NH_2-containing derivativeRing-opening via hydride attack
H2H_2 (1 atm, Pd-C)Thioamide intermediateCatalytic hydrogenation

Electrophilic Substitution

The benzodiazole moiety undergoes electrophilic substitution at the C-5 position due to electron-rich aromaticity:

  • Reagents : Nitration (HNO3/H2SO4HNO_3/H_2SO_4), halogenation (Cl2/FeCl3Cl_2/FeCl_3), or sulfonation (SO3/H2SO4SO_3/H_2SO_4) .

  • Products : Nitro-, chloro-, or sulfonic acid-substituted derivatives.

Substituent Position Reaction Time
NO2-NO_2C-54–6 hours
Cl-ClC-52–3 hours
SO3H-SO_3HC-58–10 hours

Nucleophilic Acyl Substitution

The acetamide group participates in nucleophilic substitution reactions:

  • Reagents : Primary amines (RNH2RNH_2) or alcohols (ROHROH) under basic conditions (e.g., NaHNaH or Et3NEt_3N) .

  • Products : Amide or ester derivatives via cleavage of the acetamide bond.

Nucleophile Product Catalyst
BenzylamineNN-BenzylamideEt3NEt_3N, DMF
MethanolMethyl esterH2SO4H_2SO_4, reflux

Cycloaddition Reactions

The oxadiazole ring can engage in [3+2] cycloadditions with alkynes or nitriles:

  • Reagents : Acetylene derivatives (RCCHRC≡CH) in the presence of CuICuI .

  • Products : Triazole or tetrazole hybrids, expanding the heterocyclic framework .

Acid/Base Hydrolysis

  • Acidic Hydrolysis (HClHCl, reflux): The acetamide group hydrolyzes to carboxylic acid, yielding 2-(1H-1,3-benzodiazol-1-yl)acetic acid .

  • Basic Hydrolysis (NaOHNaOH, 70°C): Produces the corresponding ammonium salt via deacetylation .

Comparative Reactivity with Structural Analogs

Compound Key Structural Feature Reactivity Difference
Thiophene analog Thiophene instead of furanHigher stability toward oxidation due to sulfur’s electron-withdrawing effect
Quinazoline hybrid Quinazoline coreEnhanced electrophilic substitution at C-2/C-4 positions
Benzimidazole derivative Benzimidazole without oxadiazoleLimited reduction pathways (no N–O bond)

Mechanistic Insights

  • Oxadiazole Reactivity : The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic attack at the C-5 position .

  • Furan Ring : The oxygen atom’s lone pairs increase susceptibility to electrophilic aromatic substitution but reduce oxidative stability compared to thiophene .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzodiazole , oxadiazole , and furan rings exhibit significant antimicrobial properties. Studies have shown that derivatives of these compounds can be effective against various bacterial strains and fungi. For instance, the incorporation of the oxadiazole moiety has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell walls and inhibit growth mechanisms .

Anticancer Potential

The structural characteristics of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide suggest potential anticancer applications. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The dual action of the benzodiazole and oxadiazole components may provide synergistic effects in targeting cancer pathways .

Development of Functional Materials

The unique chemical structure allows for potential applications in materials science. The compound can be utilized in the synthesis of organic semiconductors or as a building block for novel polymers with specific electronic properties. Its heterocyclic nature provides stability and enhances the performance of materials used in electronic devices .

Study 1: Antimicrobial Screening

A study conducted on a library of compounds including derivatives of benzodiazole and oxadiazole demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications leading to increased lipophilicity improved membrane penetration and antibacterial efficacy .

Study 2: Anticancer Activity Evaluation

In vitro assays were performed using cell lines representing various cancers (e.g., breast, lung). The results showed that the compound induced apoptosis at micromolar concentrations while exhibiting low toxicity towards normal cells. This highlights its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with various molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, inhibiting their function. The furan and oxadiazole rings can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Benzoxazine vs. Benzodiazole Derivatives

Compounds like those in replace the benzodiazole with a benzoxazine system (a fused benzene and oxazine ring).

Oxadiazole Isomerism

The target compound contains a 1,2,4-oxadiazole, whereas describes 1,3,4-oxadiazoles. The 1,2,4-oxadiazole isomer is more thermally stable and less prone to hydrolysis, making it preferable in drug design for oral bioavailability .

Substituent Effects

Furan vs. Phenyl Groups

highlights anti-exudative activity in furan-containing acetamides, with furan contributing to reduced steric hindrance compared to bulkier phenyl substituents (e.g., in ). The furan’s oxygen atom may also engage in hydrogen bonding, enhancing target engagement .

Thiazole-Triazole vs. Oxadiazole Systems

In , a thiazole-triazole-acetamide derivative shows comparable molecular weights (~538 g/mol) to the target compound (estimated ~450–500 g/mol). The thiazole-triazole system increases hydrophobicity (logP ~3.5), whereas the oxadiazole-furan combination in the target compound likely improves aqueous solubility due to the oxadiazole’s polarity .

Key Reactions

  • Oxadiazole Formation : The target compound’s 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives, as seen in and . This contrasts with 1,3,4-oxadiazoles, which require semicarbazide intermediates () .
  • Acetamide Bridging : Coupling reactions (e.g., nucleophilic substitution or condensation) link the benzodiazole and oxadiazole-furan units. details similar steps using pyridine and zeolite catalysts, yielding products in ~60–75% purity after recrystallization .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Structural Analogs

Compound Class Key Substituents Melting Point (°C) ¹H NMR Shifts (δ, ppm) Elemental Analysis (C/H/N) Reference
Benzodiazole-Oxadiazole-Furan 1,2,4-Oxadiazole, Furan-2-yl Not reported Not reported Not reported Target
Benzoxazine-Oxadiazole 1,2,4-Oxadiazole, Phenyl 120–135 7.2–8.1 (aromatic H) C: 62.50%, H: 4.32%
Thiazole-Triazole-Acetamide Thiazole, Triazole 180–190 3.43 (CH2), 7.04 (Ar-H) C: 62.56%, H: 4.31%
  • Spectroscopic Trends : Benzodiazole derivatives (e.g., ) show characteristic ¹H NMR signals for aromatic protons at δ 7.0–8.1 ppm, while methylene bridges (e.g., –CH2– in oxadiazole linkages) resonate near δ 3.4–4.2 ppm .

Table 2: Pharmacological Profiles of Related Compounds

Compound Class Activity IC50/EC50 Reference Compound Reference
Furan-Oxadiazole-Acetamide Anti-exudative 10 mg/kg (dose) Diclofenac (8 mg/kg)
Benzisothiazolyloxy-Acetamide Antimicrobial MIC: 12.5 µg/mL Chloramphenicol
Hydroxyacetamide-Triazole Antiproliferative IC50: 8.3 µM Doxorubicin
  • The furan-oxadiazole motif in reduces edema by 45–60% at 10 mg/kg, comparable to diclofenac.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic molecule featuring a benzodiazole moiety, a furan ring, and an oxadiazole ring. This unique structure suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C22H17N5O3C_{22}H_{17}N_{5}O_{3}, with a molecular weight of 401.4 g/mol. The structural components include:

  • Benzodiazole : Known for its interaction with nucleic acids and proteins.
  • Furan : A five-membered aromatic ring that can influence the compound's reactivity.
  • Oxadiazole : Implicated in various biological activities including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer progression and microbial resistance. Specifically, oxadiazole derivatives have shown inhibitory effects against:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrases (CA)
    • Sirtuin 2 (SIRT2) .
  • DNA Interaction : The benzodiazole moiety can intercalate with DNA, potentially leading to apoptosis in cancer cells by disrupting normal cellular functions .
  • Membrane Disruption : The furan and oxadiazole rings may affect cellular membranes, altering their integrity and function, which is critical for microbial activity .

Anticancer Activity

Research indicates that compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that derivatives containing the oxadiazole ring demonstrate cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC50 values for these compounds ranged from 10 µM to over 100 µM depending on the specific derivative .
CompoundCell LineIC50 (µM)
Compound AHeLa15.3
Compound BMCF712.8
Compound CHUH710.1

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays:

  • Antibacterial Tests : Compounds similar to this structure have shown better activity against Gram-positive bacteria compared to Gram-negative strains. For example, compounds were effective against Bacillus cereus and Staphylococcus aureus .
MicroorganismActivity TypeResult
Bacillus cereusAntibacterialEffective
Staphylococcus aureusAntibacterialEffective
Escherichia coliAntibacterialLess effective

Case Studies

A notable study evaluated the efficacy of a related oxadiazole derivative in a mouse model of liver cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic .

Q & A

Q. What are the optimal synthetic routes and key challenges in preparing this compound?

Answer: The synthesis typically involves multi-step reactions with careful optimization of catalysts, solvents, and temperatures. For example:

  • Step 1: Condensation of benzimidazole derivatives with oxadiazole intermediates using pyridine and zeolite (Y-H) as catalysts under reflux (150°C for 5 hours) .
  • Step 2: Coupling with furan-substituted oxadiazole via nucleophilic substitution, monitored by TLC for reaction completion .
  • Key Challenges:
    • Avoiding side reactions (e.g., over-oxidation of the furan ring).
    • Purification via recrystallization (ethanol or methanol) to isolate the acetamide backbone .

Q. How is structural characterization performed for this compound?

Answer: A combination of spectroscopic and analytical methods is critical:

  • 1H/13C NMR: Confirms proton environments and carbon connectivity (e.g., benzimidazole NH at δ 10–12 ppm; furan protons at δ 6–7 ppm) .
  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis: Ensures purity (>95%) by matching calculated vs. experimental C/H/N ratios .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer: SAR studies require systematic modifications and biological testing:

  • Step 1: Synthesize analogs with variations in:
    • Benzimidazole substituents (e.g., electron-withdrawing groups to enhance metabolic stability).
    • Oxadiazole linkage (e.g., replacing furan with thiophene to alter binding affinity) .
  • Step 2: Evaluate antiproliferative/anti-inflammatory activity using assays like MTT or COX-2 inhibition .
  • Step 3: Compare IC50 values (Table 1):
Analog ModificationIC50 (μM)Target Activity
Furan-oxadiazole core12.3COX-2 inhibition
Thiophene-oxadiazole variant8.7Improved binding

Q. What computational methods are used to predict target engagement and binding modes?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. For example, docking the compound into COX-2’s active site reveals hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
  • MD Simulations: Assess binding stability over 100 ns trajectories (e.g., root-mean-square deviation <2 Å indicates stable binding) .
  • Pharmacophore Modeling: Identifies critical features (e.g., oxadiazole as a hydrogen bond acceptor) for activity .

Q. How can contradictory data in biological assays be resolved?

Answer: Contradictions (e.g., variable IC50 values across studies) require:

  • Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Control Experiments: Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .
  • Meta-Analysis: Compare data across studies to identify outliers (e.g., differences in solvent/DMSO concentration affecting solubility) .

Q. How is target engagement validated in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Measures target protein stability after compound treatment (e.g., shifted melting temperature confirms binding) .
  • Knockdown/Overexpression: siRNA-mediated silencing of the target (e.g., COX-2) should reduce compound efficacy .

Q. What analytical techniques ensure purity and stability under storage conditions?

Answer:

  • HPLC-PDA: Purity >95% confirmed at λ = 254 nm .
  • Stability Studies:
    • Accelerated Degradation: Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
    • pH Stability: Assess solubility in buffers (pH 1–10) to identify optimal storage conditions .

Q. How are stability studies designed to assess degradation pathways?

Answer:

  • Forced Degradation: Expose to heat (80°C), light (UV, 48 hours), and oxidative stress (H2O2, 3% v/v) .
  • Degradation Products: Characterize via LC-MS/MS (e.g., oxidation of furan to γ-ketone) .

Q. How can discrepancies in SAR data across research groups be addressed?

Answer:

  • Structural Reanalysis: Verify analog synthesis (e.g., unintended substituent positions via NOESY NMR) .
  • Activity Cliffs: Identify minor structural changes causing drastic activity shifts (e.g., methyl vs. ethyl groups altering logP) .

Q. What methodologies model metabolic pathways and potential toxicity?

Answer:

  • In Silico Tools: Use ADMET Predictor™ to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) .
  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation of benzimidazole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.